2-Cyclopropylthiazolo[4,5-b]pyridine-6-carboxylic acid
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Overview
Description
2-Cyclopropylthiazolo[4,5-b]pyridine-6-carboxylic acid is a heterocyclic compound that combines a thiazole ring with a pyridine ring. This fusion creates a unique scaffold that is of significant interest in medicinal chemistry due to its potential biological activities. The compound’s structure allows for multiple reactive sites, making it a versatile candidate for various chemical modifications and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylthiazolo[4,5-b]pyridine-6-carboxylic acid typically involves the annulation of a pyridine ring to a thiazole ring. One common method includes the use of thiazolidinone derivatives, which undergo condensation with aldehydes followed by cyclization to form the desired product . Another approach involves the use of hydrazonoyl halides as precursors, which react with thiazole derivatives under specific conditions to yield the target compound .
Industrial Production Methods: Industrial production of this compound may employ multicomponent one-pot methods, which are efficient and environmentally friendly. These methods often involve the use of catalysts and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropylthiazolo[4,5-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of bases or acids to facilitate the substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or alkyl groups .
Scientific Research Applications
2-Cyclopropylthiazolo[4,5-b]pyridine-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its antitumor properties and potential use in drug development.
Industry: Utilized in the development of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-Cyclopropylthiazolo[4,5-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. For example, it may act as an inhibitor of certain kinases or enzymes involved in inflammatory pathways . The exact molecular targets and pathways can vary depending on the specific application and modifications of the compound.
Comparison with Similar Compounds
Thiazolo[4,5-b]pyridine derivatives: These compounds share a similar core structure but may have different substituents that alter their biological activity.
Imidazo[4,5-b]pyridine derivatives: These compounds have a similar fused ring system but with an imidazole ring instead of a thiazole ring.
Uniqueness: 2-Cyclopropylthiazolo[4,5-b]pyridine-6-carboxylic acid is unique due to its specific combination of a cyclopropyl group with the thiazolo[4,5-b]pyridine scaffold. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H8N2O2S |
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Molecular Weight |
220.25 g/mol |
IUPAC Name |
2-cyclopropyl-[1,3]thiazolo[4,5-b]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2S/c13-10(14)6-3-7-8(11-4-6)12-9(15-7)5-1-2-5/h3-5H,1-2H2,(H,13,14) |
InChI Key |
WMHGNJWEYKWQTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(S2)C=C(C=N3)C(=O)O |
Origin of Product |
United States |
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